5-Ethyl-2-{[1-(pyrazin-2-yl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
5-Ethyl-2-{[1-(pyrazin-2-yl)piperidin-4-yl]oxy}pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with an ethyl group and a pyrazinyl-piperidinyl-oxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-{[1-(pyrazin-2-yl)piperidin-4-yl]oxy}pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl halides under basic conditions.
Attachment of the Pyrazinyl-Piperidinyl-Oxy Moiety: This step involves the nucleophilic substitution reaction where the pyrazinyl-piperidinyl-oxy group is attached to the pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-{[1-(pyrazin-2-yl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the pyrazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles attached to the pyrimidine or pyrazine rings.
Scientific Research Applications
5-Ethyl-2-{[1-(pyrazin-2-yl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-{[1-(pyrazin-2-yl)piperidin-4-yl]oxy}pyrimidine involves its interaction with molecular targets such as enzymes. For example, it may inhibit cyclin-dependent kinases (CDKs), leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with additional nitrogen atoms in the ring system.
Uniqueness
5-Ethyl-2-{[1-(pyrazin-2-yl)piperidin-4-yl]oxy}pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-2-12-9-18-15(19-10-12)21-13-3-7-20(8-4-13)14-11-16-5-6-17-14/h5-6,9-11,13H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGHGGXVKTUJJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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